![molecular formula C10H15ClO5 B2776338 Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate CAS No. 1817001-02-7](/img/structure/B2776338.png)
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate
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Overview
Description
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is a chemical compound used in scientific research. It has a molecular weight of 250.68 and its IUPAC name is diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate . It is used in various applications, such as drug synthesis and polymerization studies. Its unique structure and properties make it valuable for exploring new possibilities in the field.
Synthesis Analysis
The synthesis of oxetane rings, including Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate, has been achieved through various methods . One efficient strategy involves the use of sulfoxonium ylides in a ring-opening/closing process from epoxides . This approach has been used to synthesize a wide variety of oxetane 2,2-dicarboxylates in high yields . The oxetane products were further derivatized, while the ring was maintained intact, thus highlighting their potential as building blocks for medicinal chemistry .Molecular Structure Analysis
The molecular structure of Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate is represented by the InChI code1S/C10H15ClO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3
. This code provides a unique identifier for the compound and can be used to generate a structural diagram . Chemical Reactions Analysis
The chemical reactions involving Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate are complex and varied . For instance, the oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Additionally, the oxetane products can be further derivatized, undergoing processes such as bromination with Br2 or epoxidation with m-CPBA .Physical And Chemical Properties Analysis
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate has a molecular weight of 250.68 . More detailed physical and chemical properties may be available from the manufacturer or supplier .Scientific Research Applications
- EN300-1068211 derivatives may exhibit biological activity, such as enzyme inhibition or receptor modulation. Scientists investigate their pharmacological properties and assess their potential as novel therapeutics .
- Researchers study the conditions under which EN300-1068211 transforms into more complex oxetane derivatives, such as fused oxetane bicycles or functionalized 2,2-dicarboxylates .
- EN300-1068211 derivatives with pendant functional groups directly on the oxetane ring have been synthesized. These functionalized oxetanes occupy new chemical space and may have applications in materials science or biochemistry .
Medicinal Chemistry and Drug Development
Ring Expansion Reactions
Functionalized Oxetanes
Mechanism of Action
The mechanism of action of Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate in chemical reactions often involves the formation of an oxetane ring from an epoxide, which requires moderate heating due to the activation energy involved . The formation of the oxetane ring from an epoxide has been modeled computationally and shown to proceed via an SN2 transition structure .
Safety and Hazards
properties
IUPAC Name |
diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWYGUYAIAXNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(O1)CCl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate |
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